molecular formula C10H9NO2 B8774273 4-(4-Methoxyphenyl)isoxazole CAS No. 37928-11-3

4-(4-Methoxyphenyl)isoxazole

Cat. No. B8774273
CAS RN: 37928-11-3
M. Wt: 175.18 g/mol
InChI Key: UMJHMCOCCDYXOE-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

The (4-methoxyphenyl)malonaldehyde (2.5 g, 14 mmol) was heated under reflux with hydroxylamine hydrochlorid (1.46 g, 21 mmol) in ethanol (28 mL) for 2 hours. Ethanol was removed under vacuum and the residue was purified by column chromatography through a 115 gram biotage silica gel cartridge eluting with 20-50% EtOAc/hexanes to give pale oil, which solidified upon standing overnight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH:12]=O)[CH:10]=[O:11])=[CH:5][CH:4]=1.Cl.[NH2:15]O>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:12]=[N:15][O:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C=O)C=O
Step Two
Name
Quantity
1.46 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography through a 115 gram biotage silica gel cartridge
WASH
Type
WASH
Details
eluting with 20-50% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
to give pale oil, which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C=C1)C=1C=NOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.